2-Bromo-6-mesitylpyridine
Overview
Description
2-Bromo-6-mesitylpyridine (BMP) is an organic compound that belongs to the pyridine family. It is a bromopyridine derivative .
Synthesis Analysis
This compound may be used in the synthesis of various compounds. For instance, it can be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, and 2-methyl-6-(trimethylsilyl)-pyridine .Molecular Structure Analysis
The molecular formula of this compound is C14H14BrN . The average mass is 276.172 Da and the monoisotopic mass is 275.030945 Da .Chemical Reactions Analysis
This compound is a halogenated pyridine derivative used as a building block in the preparation of nitrogen-containing heterocyclic compounds .Scientific Research Applications
Spectroscopic and Antimicrobial Studies : Research has been conducted on the spectroscopic characterization of bromo-substituted pyridine derivatives, using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies also delve into antimicrobial activities, indicating potential applications in microbiology and pharmaceuticals (Vural & Kara, 2017).
Catalytic Applications : Certain bulky phosphino-pyridine ligands, which include bromo-substituted pyridine structures, have been shown to form complexes with palladium and nickel. These complexes have applications in the catalytic polymerization and oligomerization of ethylene, suggesting utility in industrial chemical processes (Chen et al., 2003).
Corrosion Inhibition : Bromo-substituted pyridine derivatives have been studied for their corrosion inhibitory effects on metals in acidic environments. This research is particularly relevant in material science for protecting metals against corrosion (Saady et al., 2020).
Synthesis of Substituted Pyridines : Studies have explored the synthesis of new 2,6-disubstituted pyridine derivatives, utilizing bromo-lithiopyridine as an intermediate. This research provides insights into synthetic chemistry methods for creating various pyridine-based compounds (Parks et al., 1973).
Liquid Crystal Synthesis : The synthesis of pyridinylstannanes, which includes 2-bromo-substituted pyridines, has been reported for their application in creating new liquid crystalline materials. This research is significant for materials science, particularly in the development of advanced materials for display technologies (Getmanenko & Twieg, 2008).
Electrocatalysis : Research has been conducted on the electrosynthesis of nicotinic acid derivatives using bromo-substituted pyridines, highlighting applications in electrochemical synthesis, which is relevant in green chemistry and industrial applications (Gennaro et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6-(2,4,6-trimethylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-9-7-10(2)14(11(3)8-9)12-5-4-6-13(15)16-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRRXNPAIMTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90833208 | |
Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868372-36-5 | |
Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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